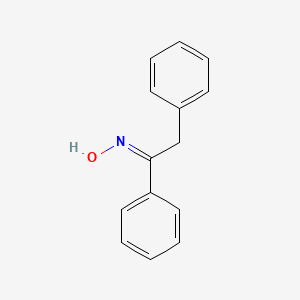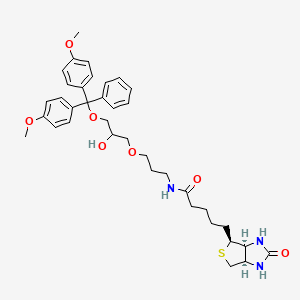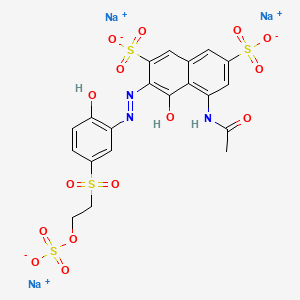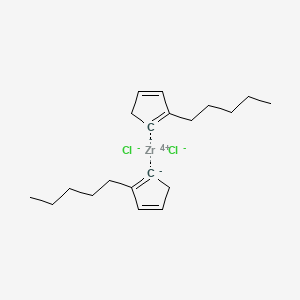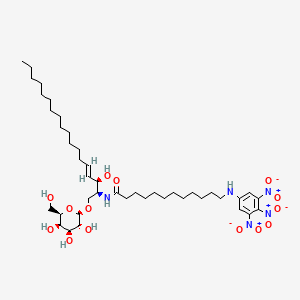
(-)-trans 3'-Aminomethyl Nicotine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-trans 3’-Aminomethyl Nicotine: is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound has gained attention due to its potential applications in various fields, including medicinal chemistry and vaccine development. Structurally, it features an aminomethyl group attached to the 3’ position of the nicotine molecule, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans 3’-Aminomethyl Nicotine typically involves the modification of the nicotine molecule. One common method includes the reaction of nicotine with formaldehyde and a reducing agent to introduce the aminomethyl group at the 3’ position. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of (-)-trans 3’-Aminomethyl Nicotine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-trans 3’-Aminomethyl Nicotine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the aminomethyl group.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-trans 3’-Aminomethyl Nicotine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its interactions with nicotinic acetylcholine receptors. It serves as a tool to understand the binding and activity of nicotine derivatives on these receptors.
Medicine: By conjugating this compound to carrier proteins, researchers aim to create vaccines that elicit an immune response against nicotine, thereby aiding in smoking cessation efforts .
Industry: In the industrial sector, this compound can be used in the production of nicotine analogs for various applications, including pest control and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (-)-trans 3’-Aminomethyl Nicotine involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, it can modulate neurotransmitter release and influence neural signaling pathways. This interaction is crucial for its potential use in nicotine addiction vaccines, where it aims to block the rewarding effects of nicotine by preventing its binding to receptors .
Comparaison Avec Des Composés Similaires
Nornicotine: Another nicotine derivative with a similar structure but lacking the aminomethyl group.
Anabasine: A minor tobacco alkaloid with a different structure but similar pharmacological properties.
Anatabine: Another minor tobacco alkaloid with structural similarities to nicotine.
Uniqueness: (-)-trans 3’-Aminomethyl Nicotine is unique due to the presence of the aminomethyl group at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its potential as a tool for scientific research and its application in the development of nicotine addiction vaccines .
Propriétés
Numéro CAS |
272124-60-4 |
|---|---|
Formule moléculaire |
C₁₁H₁₇N₃ |
Poids moléculaire |
191.27 |
Synonymes |
(2S,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanamine |
Origine du produit |
United States |
Q1: How does (-)-trans 3'-Aminomethyl Nicotine interact with the immune system to potentially aid in smoking cessation?
A1: this compound itself is too small to be recognized by the immune system and generate an immune response. [] To overcome this, it can be conjugated to a larger carrier protein, such as a detoxified form of Pseudomonas aeruginosa exoprotein A. [] This conjugation allows the modified this compound to be recognized as an antigen. When used as a vaccine, this conjugate could potentially stimulate the production of anti-nicotine antibodies. [] These antibodies would bind to nicotine in the bloodstream, preventing it from crossing the blood-brain barrier and activating nicotinic receptors in the brain, thus reducing nicotine's rewarding effects and potentially aiding in smoking cessation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


